![molecular formula C9H8NNaO2S B13558360 sodium 1-methyl-1H-indole-2-sulfinate](/img/structure/B13558360.png)
sodium 1-methyl-1H-indole-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-methyl-1H-indole-2-sulfinate is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities . Sodium sulfinates, including this compound, are versatile building blocks in organic synthesis, known for their ability to form various sulfur-containing compounds .
Vorbereitungsmethoden
The synthesis of sodium 1-methyl-1H-indole-2-sulfinate typically involves the sulfonylation of 1-methyl-1H-indole. One common method includes the reaction of 1-methyl-1H-indole with sulfur dioxide and a suitable base, followed by the addition of sodium hydroxide to form the sodium sulfinate salt . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Sodium 1-methyl-1H-indole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 1-methyl-1H-indole-2-sulfinate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 1-methyl-1H-indole-2-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, forming new sulfur-containing compounds. This reactivity is crucial for its role in organic synthesis and its biological activities .
Vergleich Mit ähnlichen Verbindungen
Sodium 1-methyl-1H-indole-2-sulfinate can be compared with other sodium sulfinates and indole derivatives:
Sodium benzenesulfinate: Another common sodium sulfinate used in organic synthesis.
Sodium toluenesulfinate: Known for its use in forming sulfonamides and sulfones.
1-methyl-1H-indole-2-carboxylate: A similar indole derivative with different functional groups.
The uniqueness of this compound lies in its specific reactivity and the biological activities associated with the indole ring system.
Eigenschaften
Molekularformel |
C9H8NNaO2S |
---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
sodium;1-methylindole-2-sulfinate |
InChI |
InChI=1S/C9H9NO2S.Na/c1-10-8-5-3-2-4-7(8)6-9(10)13(11)12;/h2-6H,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
XHJQNRXFYHOHOZ-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.